Methyl 2-amino-3,4-dimethylpentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,4-dimethylpentanoate typically involves the esterification of 3-methyl-leucine. One common method is the reaction of 3-methyl-leucine with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,4-dimethylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl 2-amino-3,4-dimethylpentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,4-dimethylpentanoate: Another methyl ester derivative with similar properties but different structural configuration.
Methyl 2-amino-3-methylbutanoate: A related compound with a shorter carbon chain.
Uniqueness
Methyl 2-amino-3,4-dimethylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-3,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)8(10)11-4/h5-7H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIQLAANANHSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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